molecular formula C8H15NO B1315181 (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one CAS No. 5782-56-9

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

Cat. No. B1315181
CAS RN: 5782-56-9
M. Wt: 141.21 g/mol
InChI Key: KLNDLIOPBBBDGL-AATRIKPKSA-N
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Description

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one, also known as 1-dimethylaminomethyl-4-methylpent-1-en-3-one, is a chemical compound with a variety of applications in scientific research. It is a highly reactive compound that can be used in organic synthesis and as a reagent in chemical reactions. This compound is an important intermediate in the synthesis of many pharmaceuticals, including antifungal agents, antibiotics, and anti-cancer drugs. It is also used in the synthesis of polymers and dyes.

Scientific Research Applications

Heterocyclic Synthesis

One significant application of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one is in the synthesis of heterocyclic compounds. Al-Shiekh et al. (2004) demonstrated the utility of this compound in generating a range of new azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives through conventional heat and microwave irradiation methods (Al-Shiekh, El‐Din, Hafez, & Elnagdi, 2004).

Structural Studies

The structural properties of derivatives of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one have also been explored. For example, Šimůnek et al. (2003) investigated the structure of the azo coupling product of 4-dimethylaminopent-3-en-2-one and benzenediazonium-tetrafluoroborate using X-ray analysis and NMR spectra, revealing insights into the molecular conformation and stability of the product (Šimůnek, Bertolasi, Lyčka, & Macháček, 2003).

Reaction Mechanism and Kinetics

Research has also focused on the reaction mechanisms and kinetics involving (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one. Pleier et al. (2003) studied the intra- and intermolecular hydrogen bonds formed by 1-aryl-3-(dimethylamino)prop-2-en-1-ones, highlighting the electron-donating effects of terminal dimethylamino groups and their role as excellent proton acceptors (Pleier, Herdtweck, Mason, & Thiel, 2003).

Material Science and Optical Applications

In the field of material science, (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one derivatives have shown potential in developing materials with interesting optical properties. Rahulan et al. (2014) synthesized a derivative and investigated its nonlinear optical properties, demonstrating the compound's potential in optical device applications due to its saturable and reverse saturable absorption behavior (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

properties

IUPAC Name

(E)-1-(dimethylamino)-4-methylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)8(10)5-6-9(3)4/h5-7H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNDLIOPBBBDGL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505220
Record name (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

CAS RN

5782-56-9
Record name (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylbutan-2-one (2.5 g, 1 eq.) and dimethylformamide diethylacetal (7.46 mL, 1.5 eq.) were heated at 100° C. for 4 days to give compound 232 as yellow viscous oil in 80% yield., which was used directly without further purification in the next step. 1H NMR (DMSO-d6, 400 MHz) δ (ppm) 0.94 (s, 3H), 0.95 (s, 3H), 2.52 (s, 1H), 2.74 (brs, 3H), 3.01 (brs, 3H), 4.96 (d, J=12.97 Hz, 1H), 7.45 (d, J=12.97 Hz, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7.46 mL
Type
reactant
Reaction Step One
Yield
80%

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